N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound featuring a combination of indole, pyrimidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with 5-chloroindole, an alkylation reaction with an appropriate ethylating agent forms the 2-(5-chloro-1H-indol-3-yl)ethyl intermediate.
Pyrimidine Coupling: The intermediate is then reacted with 4,6-dimethylpyrimidine-2-amine under conditions that promote the formation of the desired amine linkage.
Schiff Base Formation: The resulting compound undergoes a condensation reaction with pyridine-2-thiol to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the Schiff base linkage, potentially converting it to an amine.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products from these reactions include various oxidized, reduced, or substituted derivatives, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s indole and pyrimidine moieties are of interest due to their presence in many bioactive molecules. Research may focus on its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests it might exhibit anticancer, antimicrobial, or anti-inflammatory activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide exerts its effects would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Interaction: Intercalating into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-{[2-(5-bromo-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide
- N-{(E)-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide
Uniqueness
The uniqueness of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chloro group, for instance, can significantly influence its pharmacokinetic properties and binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H24ClN7OS |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C24H24ClN7OS/c1-15-11-16(2)30-24(29-15)32-23(31-21(33)14-34-22-5-3-4-9-26-22)27-10-8-17-13-28-20-7-6-18(25)12-19(17)20/h3-7,9,11-13,28H,8,10,14H2,1-2H3,(H2,27,29,30,31,32,33) |
InChI Key |
NUBQFETYNBWVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)CSC4=CC=CC=N4)C |
Origin of Product |
United States |
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